molecular formula C8H10F2N2O2 B2930178 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855910-45-0

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2930178
CAS No.: 1855910-45-0
M. Wt: 204.177
InChI Key: BYXJZEYMSIJEDE-UHFFFAOYSA-N
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Description

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butanoic acid moiety. One common method involves the reaction of difluoroacetic acid with a suitable pyrazole precursor under controlled conditions. The reaction may be catalyzed by metal catalysts such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration and leading to antifungal or antibacterial effects. The difluoromethyl group enhances the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-2-6(8(13)14)12-4-3-5(11-12)7(9)10/h3-4,6-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXJZEYMSIJEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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